

Technical Master Guide: 2-Chlorobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: *2-Chlorobenzene-1-sulfinyl chloride*

CAS No.: *1852086-12-4*

Cat. No.: *B2805601*

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CAS: 2905-23-9 | Formula: $C_6H_4Cl_2O_2S$ | MW: 211.07 g/mol [1][2]

Executive Summary

2-Chlorobenzenesulfonyl chloride (2-Cl-BSC) is a critical electrophilic building block in organic synthesis, distinguished by the steric and electronic influence of the ortho-chloro substituent.[1] It serves as the primary scaffold for the 2-chlorobenzenesulfonamide pharmacophore, a structural motif essential in the synthesis of sulfonylurea herbicides (e.g., Chlorsulfuron) and an emerging class of carbonic anhydrase inhibitors in oncology.

Unlike its para-isomer, 2-Cl-BSC presents unique steric challenges during nucleophilic substitution, requiring precise protocol adjustments to suppress hydrolysis while maximizing amide coupling efficiency.[1]

Physicochemical Profile

Property	Value	Technical Context
Appearance	Clear yellow/orange liquid or low-melting solid	Solidifies near RT; often requires gentle warming for transfer.[1]
Melting Point	26–28 °C	Handling difficulties arise at ambient lab temps; prone to "freezing" in addition funnels. [1]
Boiling Point	150–152 °C (at 12 mmHg)	High boiling point allows for vacuum distillation purification. [1]
Density	1.548 g/mL (at 25 °C)	Denser than water; forms the bottom layer during aqueous workups (if not hydrolyzed).
Solubility	Soluble in DCM, THF, Toluene	Reacts violently with water/alcohols. Anhydrous solvents are mandatory.
Stability	Moisture Sensitive	Hydrolyzes to 2-chlorobenzenesulfonic acid and HCl gas.[1]

Critical Synthesis Pathways

The synthesis of 2-Cl-BSC demands high regiochemical control.[1] Direct chlorosulfonation of chlorobenzene typically yields the para-isomer (>85%).[1] Therefore, the Sandmeyer-Meerwein reaction is the industry standard for ensuring 100% ortho-regioselectivity.[1]

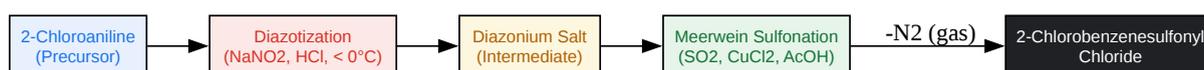
Pathway A: The Sandmeyer-Meerwein Route (High Specificity)

This route utilizes 2-chloroaniline as the progenitor, locking the sulfur introduction to the ortho position via a diazonium intermediate.

Reaction Logic:

- Diazotization: 2-Chloroaniline is treated with NaNO_2/HCl to form the diazonium salt.[1]
- Chlorosulfonylation: The diazonium species reacts with Sulfur Dioxide (SO_2) catalyzed by Copper(II) Chloride (CuCl_2). The copper catalyst facilitates a radical mechanism where the diazo group is displaced by the sulfonyl radical.

Visualization: Synthesis Workflow



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Figure 1: Regiospecific synthesis of 2-Cl-BSC via the Sandmeyer-Meerwein protocol to avoid para-isomer contamination.

Mechanistic Chemistry & Reactivity[4]

The Ortho-Effect in Nucleophilic Substitution

The chlorine atom at the C2 position exerts a steric blockade and an inductive electron-withdrawing effect (-I).[1]

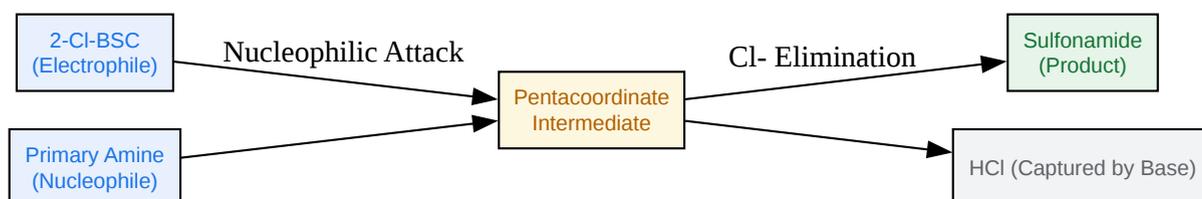
- Steric Consequence: Nucleophilic attack at the sulfur atom is slower compared to benzenesulfonyl chloride due to the bulk of the adjacent chlorine.
- Electronic Consequence: The -I effect makes the sulfur more electrophilic, but this is often counteracted by the steric hindrance.

Mechanism: Sulfonamide Formation

The most common application is the Schotten-Baumann reaction with amines.[1]

Mechanism Steps:

- Attack: The amine lone pair attacks the sulfur center, forming a pentacoordinate trigonal bipyramidal intermediate.
- Elimination: The chloride ion is expelled.[1]
- Deprotonation: A base (pyridine, TEA, or excess amine) neutralizes the proton to prevent HCl formation, which would otherwise protonate the amine and kill the reaction.



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Figure 2: Nucleophilic substitution mechanism at the sulfonyl center.

Applications in Drug & Agrochemical Development[1][2][5][6]

Case Study: Chlorsulfuron (Herbicide)

2-Cl-BSC is the upstream progenitor of Chlorsulfuron, a potent acetolactate synthase (ALS) inhibitor.[1][3]

- Workflow: 2-Cl-BSC

2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonyl isocyanate

Coupling with heterocyclic amine

Chlorsulfuron.[1]

- Significance: This pathway demonstrates the utility of 2-Cl-BSC in constructing sulfonylurea bridges, a motif also seen in antidiabetic drugs (e.g., Glyburide).[1]

Medicinal Chemistry: Carbonic Anhydrase Inhibitors

Recent research highlights the 2-chlorobenzenesulfonamide moiety as a selective inhibitor of human Carbonic Anhydrase (hCA) isoforms.[1] The ortho-Cl group fits into the hydrophobic pocket of the hCA active site, improving selectivity over the unsubstituted analogs.

Experimental Protocols

Protocol A: General Sulfonylation of an Amine

Use this protocol for synthesizing sulfonamide libraries for SAR studies.

Reagents:

- Amine substrate (1.0 equiv)
- 2-Chlorobenzenesulfonyl chloride (1.1 equiv)[1]
- Triethylamine (TEA) or Pyridine (2.0 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.
- Base Addition: Add TEA (2.0 mmol). Cool the mixture to 0 °C using an ice bath.
- Addition: Add 2-chlorobenzenesulfonyl chloride (1.1 mmol) dropwise (if liquid) or as a solution in DCM (if solid).
 - Note: If the chloride has solidified in the bottle, gently warm it to 30 °C to melt before weighing.
- Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 2–4 hours).[1]
- Quench & Workup:

- Quench with 1M HCl (to neutralize excess base and remove unreacted amine).[1]
- Extract with DCM.[1] Wash organic layer with Brine.[1]
- Dry over Na₂SO₄ and concentrate.[1]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Handling & Quenching

Spill Management:

- Do NOT use water to clean a spill; it will generate HCl gas and heat.[1]
- Absorb with dry sand or vermiculite.[1]
- Neutralize with a weak base (sodium carbonate) after absorption.[1]

References

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